Bixafen
Overview
Description
Bixafen is a pyrazolecarboxamide fungicide developed by Bayer CropScience. It is primarily used in agriculture to control stem and leaf diseases in cereals such as wheat, rye, triticale, barley, and oats . This compound is known for its effectiveness against strobilurin-resistant septoria and other fungal diseases . It has a low aqueous solubility and is not volatile, making it environmentally persistent .
Mechanism of Action
Target of Action
Bixafen primarily targets the enzyme succinate dehydrogenase (SDH) . This enzyme is a functional part of the tricarboxylic cycle and is linked to the mitochondrial electron transport chain .
Mode of Action
This compound functions by inhibiting succinate dehydrogenase . This inhibition disrupts energy production within the fungal cells, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial respiration chain . By inhibiting succinate dehydrogenase, an enzyme of complex II within this chain, this compound disrupts the normal flow of electrons and the production of ATP, which is essential for the survival and growth of the fungus .
Result of Action
The result of this compound’s action is broad fungicidal activity in various crops . By inhibiting succinate dehydrogenase, this compound prevents the fungi from producing the energy they need to grow and reproduce, effectively controlling the spread of fungal diseases .
Action Environment
It’s also worth noting that this compound is highly toxic to fish, moderately toxic to birds, aquatic invertebrates, and algae but has a low toxicity to honeybees . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Bixafen plays a significant role in biochemical reactions by inhibiting the enzyme succinate dehydrogenase (SDH), which is part of the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a reduction in ATP production and ultimately causing fungal cell death. This compound interacts with the SDH enzyme by binding to its active site, preventing the oxidation of succinate to fumarate .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In zebrafish embryos, this compound exposure led to hepatotoxicity and pancreas toxicity, causing deformities and dysfunction in these organs . Additionally, this compound has been found to cause microcephaly and motor neuron axon defects during development, indicating its impact on cell signaling pathways and gene expression . The compound also affects cellular metabolism by disrupting mitochondrial function, leading to energy deficits and oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the succinate dehydrogenase enzyme, inhibiting its activity. This inhibition blocks the conversion of succinate to fumarate in the tricarboxylic acid (TCA) cycle, disrupting the electron transport chain and reducing ATP production . The binding interactions between this compound and SDH involve the formation of hydrogen bonds and hydrophobic interactions, stabilizing the inhibitor-enzyme complex . Additionally, this compound’s inhibition of SDH leads to the accumulation of succinate, which can further impact cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits high environmental persistence and chemical stability, with a natural degradation half-life of up to 500 days at 20°C . In in vitro studies, this compound’s stability allows it to maintain its inhibitory effects on succinate dehydrogenase over extended periods. Long-term exposure to this compound has been associated with chronic toxicity in aquatic organisms, including fish and amphibians .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to cause mild toxic effects, while higher doses result in severe toxicity. In zebrafish embryos, increasing concentrations of this compound led to more pronounced deformities and dysfunctions, including cardiac dysplasia and reduced heart rate . In rodent models, high doses of this compound resulted in rapid elimination from the plasma, followed by a slower terminal elimination phase .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily affecting the tricarboxylic acid (TCA) cycle and oxidative phosphorylation processes. By inhibiting succinate dehydrogenase, this compound disrupts the TCA cycle, leading to the accumulation of succinate and a reduction in fumarate levels . This disruption affects the overall metabolic flux and energy production within cells. Additionally, this compound’s impact on mitochondrial function can lead to oxidative stress and changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s low aqueous solubility and non-volatility contribute to its persistence in the environment . This compound is absorbed and distributed to different organs and tissues, with its concentration in plasma being measured to track its distribution . The compound’s transport involves interactions with transporters and binding proteins, affecting its localization and accumulation within cells .
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase. The compound’s targeting to the mitochondria is facilitated by its chemical structure, which allows it to interact with mitochondrial membranes and enzymes . This compound’s localization within the mitochondria is crucial for its activity, as it directly impacts the electron transport chain and ATP production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bixafen can be synthesized using various methods, with one of the prominent methods being the Suzuki coupling reaction. This method involves the reaction of fluoroanilines with substituted boronic acids in the presence of a palladium catalyst to obtain a 2-aminobiphenyl intermediate. This intermediate is then reacted with 1-methyl-3-difluoromethyl-4-pyrazole formyl chloride to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves the Suzuki coupling reaction due to its simplicity, economy, environmental protection, safety, and high efficiency . Another method involves treating crude this compound with an organic solvent to obtain a substantially color-free product .
Chemical Reactions Analysis
Types of Reactions: Bixafen undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Bixafen has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving pyrazolecarboxamide fungicides.
Comparison with Similar Compounds
Bixafen is part of a class of fungicides known as succinate dehydrogenase inhibitors. Similar compounds include:
Boscalid: Another SDHI fungicide used to control a wide range of fungal diseases in crops.
Fluxapyroxad: Known for its high antifungal activity and used in various agricultural applications.
Isoflucypram: A newer SDHI fungicide with a unique chemical structure that enhances its effectiveness.
Uniqueness of this compound: this compound stands out due to its high activity and excellent persistence, making it one of the most effective fungicides on the market . Its ability to control strobilurin-resistant septoria and other resistant fungal strains further highlights its uniqueness .
Properties
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F3N3O/c1-26-8-12(16(25-26)17(22)23)18(27)24-15-5-3-10(21)7-11(15)9-2-4-13(19)14(20)6-9/h2-8,17H,1H3,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLMOOXUCMHBMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=C(C=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058134 | |
Record name | Bixafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581809-46-3 | |
Record name | Bixafen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581809-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bixafen [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581809463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bixafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bixafen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIXAFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28XK2L8M3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Bixafen?
A1: this compound targets succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, in fungi. [, , , , ]
Q2: How does this compound interact with SDH?
A2: this compound, like other SDHI fungicides, binds to the ubiquinone binding site of the SDH enzyme, blocking the oxidation of succinate to fumarate. [, , , ]
Q3: What are the downstream effects of this compound's interaction with SDH?
A3: The inhibition of SDH by this compound disrupts the fungal mitochondrial respiratory chain, leading to a depletion of cellular energy and ultimately fungal cell death. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C18H17ClF3N3O2, and its molecular weight is 399.8 g/mol. [, ]
Q5: How does the structure of this compound contribute to its fungicidal activity?
A5: The presence of the pyrazole-4-carboxamide moiety in this compound is crucial for its binding to the SDH enzyme and its fungicidal activity. [, , ]
Q6: Have any structural modifications been explored to improve this compound's activity or selectivity?
A6: Yes, researchers have synthesized this compound analogs with modifications to the phenyl ring and other substituents, aiming to improve its activity and understand structure-activity relationships. [, , ] Studies have explored replacing the pyrazole group with other aryl groups to discover new SDHI fungicides. [] Researchers have also synthesized 1,2-disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring found in this compound. []
Q7: Is there evidence of resistance to this compound in fungal populations?
A7: Yes, resistance to this compound has been reported in various fungal species, including Zymoseptoria tritici and Botrytis cinerea. [, , , , , , ]
Q8: What are the mechanisms of resistance to this compound?
A8: Resistance to this compound in fungi is primarily attributed to mutations in the genes encoding the Sdh subunits, particularly SdhB, SdhC, and SdhD. [, , , ] These mutations can alter the binding affinity of this compound to the SDH enzyme, reducing its efficacy.
Q9: Is there cross-resistance between this compound and other SDHI fungicides?
A9: Yes, cross-resistance between this compound and other SDHI fungicides, such as fluxapyroxad, benzovindiflupyr, and fluopyram, has been observed in some cases, particularly when similar mutations in the Sdh genes are involved. [, , , , , ]
Q10: What is the environmental fate of this compound?
A10: this compound is persistent in soil and can accumulate with repeated applications. [, ] It also has the potential to contaminate groundwater through the leaching of its metabolite, M44. [, ]
Q11: What are the ecotoxicological effects of this compound?
A11: this compound exhibits high toxicity to aquatic organisms, posing a risk to surface water ecosystems. [] While it may pose minimal risk to terrestrial organisms with appropriate mitigation measures, its persistence and potential for bioaccumulation warrant further investigation. [, ]
Q12: In what agricultural applications is this compound used?
A12: this compound is primarily used as a fungicide in cereal crops to control various fungal diseases such as powdery mildew, rust, and Septoria blotch. [, , , , , ] It is also used in peanut and cotton crops for disease control. [, ]
Q13: Is this compound used in combination with other fungicides?
A13: Yes, this compound is often used in combination with other fungicides, such as prothioconazole, trifloxystrobin, and fluopyram, to broaden the spectrum of activity and potentially manage resistance development. [, , , , , , ]
Q14: What analytical methods are used to determine this compound residues?
A14: Gas chromatography-mass spectrometry (GC-MS) is commonly used to determine this compound residues in various matrices, such as water, soil, and plant material. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.